1-(1,3-Thiazolidin-2-yl)propan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
113111-16-3 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-(1,3-thiazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C6H11NOS/c1-2-5(8)6-7-3-4-9-6/h6-7H,2-4H2,1H3 |
InChI Key |
HNMYDPPZUXKFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1NCCS1 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of the 1 1,3 Thiazolidin 2 Yl Propan 1 One Scaffold
Reactions at the Propan-1-one Functional Group
The propan-1-one side chain offers two primary locations for chemical modification: the electrophilic carbonyl carbon and the potentially nucleophilic alpha-carbon.
The carbonyl group of the propan-1-one moiety exhibits typical ketonic reactivity. It can serve as an electrophilic center for nucleophilic attack, leading to a range of addition products.
Reduction Reactions: The carbonyl can be reduced to a secondary alcohol, yielding 1-(1,3-thiazolidin-2-yl)propan-1-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. In related systems, such as isoxazolidine (B1194047) derivatives bearing a carbonyl group, NaBH₄ has been successfully used to reduce the ketone to the corresponding alcohol with high yields. nih.gov Similarly, the reduction of a benzylidene olefin on a thiazolidinedione core has been achieved using NaBH₄, demonstrating its compatibility with the thiazolidine (B150603) ring. nih.gov
Nucleophilic Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgBr), can attack the electrophilic carbonyl carbon. For instance, reaction with methylmagnesium bromide (CH₃MgBr) would be expected to produce the tertiary alcohol, 2-methyl-1-(1,3-thiazolidin-2-yl)propan-2-ol. Studies on analogous (pyrazolylcarbonyl)isoxazolidines show that Grignard reagents effectively add to the ketone, yielding tertiary alcohols. nih.gov The reaction conditions, such as temperature and the equivalents of the Grignard reagent, can be optimized to control the outcome. nih.gov
The methylene (B1212753) group alpha to the carbonyl (C-2 of the propanoyl chain) possesses acidic protons, enabling the formation of an enolate intermediate under basic conditions. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.
Alpha-Alkylation: Direct alkylation of the alpha-carbon can be achieved by treating the compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by quenching with an alkyl halide (e.g., methyl iodide). youtube.comyoutube.com This two-step process allows for the introduction of various alkyl groups at the alpha-position. youtube.comyoutube.com To avoid the harsh conditions of LDA, a milder alternative is the Stork enamine synthesis, where the ketone is first converted to an enamine using a secondary amine, which then acts as the nucleophile for alkylation before being hydrolyzed back to the ketone. youtube.comchadsprep.com
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) or boric acid. researchgate.netorganicreactions.org This reaction results in the formation of an α,β-unsaturated ketone. For example, condensation with benzaldehyde (B42025) would yield (E)-1-(1,3-thiazolidin-2-yl)-2-benzylidenepropan-1-one. This type of condensation is well-documented for related heterocyclic ketones like 2,4-thiazolidinediones, where various aromatic aldehydes are condensed at the active C-5 methylene position to produce 5-arylidenyl derivatives. nih.govresearchgate.netsciforum.net
Modifications and Substitutions on the 1,3-Thiazolidine Ring System
The thiazolidine ring itself is a versatile platform for derivatization, with opportunities for substitution at the nitrogen atom as well as the carbon atoms of the heterocyclic core.
The title compound, 1-(1,3-thiazolidin-2-yl)propan-1-one, is itself an N-acylated thiazolidine. The formation of this amide bond is a key synthetic transformation.
N-Acylation: The synthesis of the scaffold is typically achieved through the N-acylation of a 1,3-thiazolidine precursor. The reaction involves treating the thiazolidine with an acylating agent like propionyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct. nih.govnih.govrsc.org Alternatively, a buffer compound can be used to achieve high yields. wipo.int This method is general and allows for the synthesis of a wide range of N-acyl thiazolidine derivatives by varying the acyl chloride. nih.govnih.gov
Introducing substituents at the carbon positions of the thiazolidine ring is most commonly accomplished during the synthesis of the ring itself. The structure of the final substituted thiazolidine is dictated by the choice of starting materials.
The foundational synthesis of a thiazolidine ring involves the condensation of an aminothiol (B82208) with a carbonyl compound (an aldehyde or ketone). rsc.orgnih.gov
C-2 Substitution: The substituent(s) at the C-2 position are determined by the aldehyde or ketone used in the initial cyclization. For example, reacting L-cysteine with formaldehyde (B43269) yields an unsubstituted C-2, while using acetaldehyde (B116499) results in a 2-methyl derivative, and acetone (B3395972) leads to a 2,2-dimethyl substituted ring. rsc.org
C-4 and C-5 Substitution: Substituents at the C-4 and C-5 positions originate from the aminothiol component. L-cysteine (2-amino-3-mercaptopropanoic acid) is a common precursor that results in a carboxylic acid group at the C-4 position. Using substituted cysteine analogues allows for the introduction of other functionalities at these positions. The methylene carbon at C-5 in related 4-thiazolidinone (B1220212) systems is known to be nucleophilic and can undergo reactions like aldol (B89426) condensation, indicating its potential for functionalization. researchgate.net
Ring Opening and Rearrangement Pathways of the Thiazolidine Nucleus
The 1,3-thiazolidine ring is not inert and can undergo ring-opening and rearrangement reactions, particularly under acidic or basic conditions. This reactivity is governed by a phenomenon known as ring-chain tautomerism. rsc.orgacs.orgdocumentsdelivered.com
In solution, the cyclic thiazolidine can exist in equilibrium with its open-chain tautomer, which is a Schiff base (imine) containing a free thiol group. rsc.orgnih.gov This equilibrium is generally catalyzed by acid. nih.gov The stability of the ring and the position of the equilibrium are influenced by factors such as pH, solvent, and the nature of substituents on the ring. rsc.orgdiva-portal.org
Acid-Catalyzed Ring Opening and Rearrangement: Under acidic conditions, protonation can occur at either the nitrogen or sulfur atom. This facilitates the cleavage of either the C2-N3 bond to form a sulfonium (B1226848) ion intermediate or the C2-S1 bond to form an iminium ion intermediate. rsc.org
Iminium Ion Pathway: The formation of a cationic iminium intermediate is a common pathway for the hydrolysis of the thiazolidine ring back to its constituent aminothiol and carbonyl compound. rsc.org The rate of hydrolysis of related N-acetyl systems is pH-dependent, showing significant instability in acidic solutions. acs.orgwustl.edu
Sulfonium Ion Pathway: In certain cases, particularly with 2,2-disubstituted thiazolidines, the formation of a sulfonium ion intermediate is favored. This can lead to rearrangements. For example, specific 2-phenyl substituted thiazolidine derivatives have been shown to rearrange under acidic conditions into a completely different bicyclic system containing a γ-lactam and a 1,3-oxathiane (B1222684) ring. rsc.org This transformation involves breaking the C2-N bond, attack by a hydroxyl group present in the molecule, and subsequent intramolecular lactamization. rsc.org
This inherent reactivity highlights that while the thiazolidine ring is a useful scaffold, its stability must be considered, especially in acidic environments where it can be prone to hydrolysis or structural rearrangement.
Spectroscopic and Computational Characterization of 1 1,3 Thiazolidin 2 Yl Propan 1 One
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools in modern chemistry for probing the molecular structure of compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a complete picture of the atomic connectivity and functional groups present in 1-(1,3-thiazolidin-2-yl)propan-1-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the thiazolidine (B150603) ring and the propanoyl group are expected. The thiazolidine ring contains a chiral center at the C2 position, which would make the adjacent methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns. The proton on the nitrogen atom (N-H) is expected to be a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| CH (C2-H) | ~5.5-6.0 | Triplet |
| CH₂ (C5-H₂) | ~3.0-3.5 | Multiplet |
| CH₂ (C4-H₂) | ~3.6-4.1 | Multiplet |
| NH | ~7.5-8.5 | Broad Singlet |
| CH₂ (Propanoyl) | ~2.5-2.9 | Quartet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the propanoyl group is expected to appear significantly downfield.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~200-210 |
| CH (C2) | ~70-80 |
| CH₂ (C5) | ~30-40 |
| CH₂ (C4) | ~50-60 |
| CH₂ (Propanoyl) | ~35-45 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.comamericanpharmaceuticalreview.com
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. Other key absorptions would include the N-H stretch of the secondary amine in the thiazolidine ring, and C-H stretching vibrations of the aliphatic parts of the molecule.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.comuu.nl While the carbonyl stretch would also be visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Symmetric vibrations and bonds involving heavier atoms, like the C-S bond, may show stronger signals in the Raman spectrum.
Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300-3500 (broad) | 3300-3500 (weak) |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretch (ketone) | 1705-1725 (strong) | 1705-1725 (moderate) |
| N-H Bend | 1500-1600 | Weak |
| C-N Stretch | 1250-1350 | Moderate |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HR-MS) provides a very accurate determination of the molecular weight, allowing for the confirmation of the elemental composition. Electrospray ionization mass spectrometry (ESMS) is a soft ionization technique suitable for this type of molecule.
The molecular weight of this compound (C₆H₁₁NOS) is 145.22 g/mol . In an HR-MS experiment, the exact mass would be determined with high precision. The fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the loss of the propanoyl group or cleavage of the thiazolidine ring.
Expected Fragmentation Pattern
| Fragment Ion | Structure |
|---|---|
| [M-C₃H₅O]⁺ | Thiazolidine ring fragment |
| [M-C₂H₅]⁺ | Loss of ethyl group |
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H group. nih.gov While no specific crystallographic data for this compound is publicly available, studies on similar thiazolidine derivatives have utilized this method for detailed structural analysis. nih.gov
Quantum Chemical and Molecular Modeling Studies
Computational chemistry offers powerful tools to complement experimental data by providing insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A DFT study of this compound could be employed to:
Optimize the molecular geometry: To predict the most stable conformation of the molecule.
Calculate spectroscopic properties: To predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation.
Analyze frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the chemical stability.
Generate an electrostatic potential map: This map would visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.
For this compound, the HOMO is expected to be localized on the thiazolidine ring, particularly on the sulfur and nitrogen atoms, while the LUMO is likely to be centered on the carbonyl group of the propanoyl moiety. This would suggest that the thiazolidine ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily dictated by the puckering of the five-membered thiazolidine ring and the orientation of the N-propanoyl group. The thiazolidine ring, a saturated heterocycle, is not planar and typically adopts envelope or twisted conformations to alleviate torsional strain. researchgate.net In many substituted thiazolidine derivatives, the ring is found to have a puckering at the sulfur atom (S-puckered envelope) or at one of the carbon atoms. researchgate.net The specific conformation adopted is influenced by the nature and steric bulk of the substituents.
For N-acylated thiazolidines, the rotation around the N-C(acyl) bond introduces another degree of conformational variability, leading to possible syn and anti conformers with respect to the orientation of the carbonyl group and the thiazolidine ring. The planarity of the amide bond, due to delocalization of the nitrogen lone pair into the carbonyl group, restricts free rotation.
Molecular dynamics (MD) simulations on related thiazolidinone-containing systems have been employed to study their dynamic behavior and stability in different environments. nih.govresearchgate.net These simulations provide insights into the accessible conformations and the transitions between them over time. For this compound, MD simulations would likely reveal rapid puckering of the thiazolidine ring and fluctuations in the dihedral angle of the propanoyl substituent. The stability of different conformers would be dependent on intramolecular interactions, such as hydrogen bonds, and the surrounding solvent environment.
Table 1: Predicted Conformational Properties of this compound
| Parameter | Predicted Value/Description | Basis of Prediction |
| Thiazolidine Ring Pucker | Envelope or Twist Conformation | General for thiazolidine rings researchgate.net |
| Major Ring Conformer | Likely S-puckered envelope | Common in related structures researchgate.net |
| N-Propanoyl Group Orientation | Predominantly anti to the ring | Steric hindrance minimization |
| Key Dihedral Angle (C2-N-CO-C) | ~180° (anti-periplanar) | Amide bond planarity |
| Energy Barrier for Ring Inversion | Low to moderate | Typical for five-membered rings |
This table presents predicted data based on computational studies of analogous thiazolidine derivatives.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For this compound, the MEP surface is expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom of the propanoyl group, making it a primary site for hydrogen bonding and electrophilic interactions. nih.gov The sulfur and nitrogen atoms of the thiazolidine ring would also exhibit some negative potential due to their lone pairs of electrons, though likely less intense than the carbonyl oxygen. Conversely, the hydrogen atoms, particularly the one on the C2 of the thiazolidine ring and those on the propanoyl chain, would exhibit positive electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
In this compound, the HOMO is likely to be localized on the thiazolidine ring, specifically involving the lone pairs of the sulfur and nitrogen atoms, which are the most electron-rich regions. The LUMO, on the other hand, is expected to be centered on the propanoyl group, particularly on the antibonding π* orbital of the carbonyl group. This distribution suggests that the molecule could act as a nucleophile through its thiazolidine moiety and as an electrophile at the carbonyl carbon.
Table 2: Predicted FMO Properties of this compound
| Parameter | Predicted Energy (eV) | Localization |
| HOMO Energy | -6.5 to -7.5 | Thiazolidine ring (S and N atoms) |
| LUMO Energy | -0.5 to -1.5 | Propanoyl group (C=O) |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | - |
This table presents predicted data based on computational studies of analogous N-acyl and thiazolidinone derivatives. The exact values would require specific quantum chemical calculations.
Structure Activity Relationship Sar and Mechanistic Investigations of 1 1,3 Thiazolidin 2 Yl Propan 1 One Derivatives in Biomolecular Contexts
Design Principles for Modulating Molecular Interactions
The design of 1-(1,3-Thiazolidin-2-yl)propan-1-one derivatives and related thiazolidinones often involves the strategic incorporation of various pharmacophores to modulate interactions with biological targets. A common approach is the creation of hybrid molecules that combine the thiazolidinone scaffold with other known bioactive moieties. tandfonline.comnih.gov For instance, the connection of a benzenesulfonamide (B165840) moiety to a phenyl ring via a thiazolidinone linker has been explored. In this design, the aromatic rings can act as "wings" that engage in hydrophobic interactions within a binding pocket, while the thiazolidinone and sulfonamide groups can form crucial hydrogen bonds with amino acid residues like Lys101. nih.govresearchgate.net
The position of substituents on the thiazolidinone ring is critical. Variations at the 2-, 3-, and 5-positions can lead to significant differences in biological activity. researchgate.net For example, the introduction of a methyl group at the 5-position of the thiazolidinone ring has been shown to be responsible for antiviral activity. Furthermore, the stereochemistry of the molecule can play a significant role in its biological profile.
Correlation of Structural Features with Receptor Binding Profiles (e.g., PPAR-γ agonists, enzyme inhibitors)
The thiazolidinone scaffold is a key component of thiazolidinediones (TZDs), a class of drugs known to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly the gamma isoform (PPAR-γ). nih.gov PPARs are involved in regulating glucose and lipid metabolism, making them important targets for anti-diabetic drugs. nih.gov The binding of thiazolidinone derivatives to PPAR-γ is a well-established mechanism for improving insulin (B600854) sensitivity. nih.govnih.gov
The structural features of these derivatives are directly correlated with their binding affinity and efficacy. For example, benzylidene-2,4-thiazolidinedione derivatives with substitutions on the phenyl ring at the ortho or para positions have been synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), with some compounds also activating PPARs. nih.gov This dual activity highlights the potential for developing multi-target drugs. The anticancer properties of some 4-thiazolidinone (B1220212) derivatives have also been linked to their interaction with PPAR-γ. nih.gov Studies have shown that these compounds can act as PPAR agonists, and their cytotoxic effects on cancer cells can be dependent on the PPARγ pathway. nih.gov
Table 1: Correlation of Structural Features with Receptor Binding
| Derivative Class | Structural Feature | Target Receptor/Enzyme | Observed Activity | Reference |
|---|---|---|---|---|
| Benzylidene-2,4-thiazolidinediones | Substitution on the phenyl ring at ortho or para positions | PTP1B, PPARs | Inhibition of PTP1B, Activation of PPARs | nih.gov |
| 4-Thiazolidinones | Varies | PPAR-γ | Agonist activity, anticancer properties | nih.gov |
| 2,4-Thiazolidinediones | Thiazolidinedione core | PPAR-γ | Agonist activity, improved insulin sensitivity | nih.gov |
Insights into Potential Enzyme Inhibition Mechanisms (e.g., aldose reductase, PTP1B, COX enzymes, DNA topoisomerases)
Derivatives of this compound and related thiazolidinones have been investigated as inhibitors of a wide range of enzymes implicated in various diseases.
Aldose Reductase: This enzyme is a key player in the polyol pathway, which is linked to diabetic complications. nih.govnih.gov Thiazolidine-2,4-dione derivatives have been developed as aldose reductase inhibitors (ARIs). tandfonline.comnih.gov Kinetic studies and molecular docking simulations have revealed that some of these compounds can act as non-competitive inhibitors of aldose reductase. tandfonline.comnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway, making it a target for the treatment of type 2 diabetes and obesity. researchgate.netkoreascience.kr Several series of thiazolidinone derivatives have been designed and synthesized as PTP1B inhibitors, with some exhibiting competitive inhibition. koreascience.krresearchgate.netkoreascience.kr Structure-activity relationship studies have highlighted the importance of specific structural features for the potency of these inhibitors. researchgate.net
Cyclooxygenase (COX) Enzymes: Thiazole and thiazolidinone moieties are found in molecules that inhibit COX-1 and COX-2 enzymes, which are involved in inflammation. nih.govnih.gov The search for dual COX/LOX inhibitors containing the thiazolidinone scaffold is an active area of research aimed at developing anti-inflammatory drugs with improved safety profiles. nih.gov Some pyrazolyl-thiazolidinone derivatives have shown selective COX-2 inhibitory effects. tandfonline.com
DNA Topoisomerases: These enzymes are crucial for DNA replication and are targets for anticancer drugs. nih.gov Thiazacridine derivatives, which combine an acridine (B1665455) nucleus with a thiazolidine (B150603) ring, have been shown to inhibit human topoisomerase I. nih.govnih.govresearchgate.net Their inhibitory activity is often linked to their ability to intercalate into DNA. nih.gov
Table 2: Thiazolidinone Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Class | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Aldose Reductase | Thiazolidine-2,4-diones | Non-competitive | tandfonline.comnih.gov |
| PTP1B | Thiazolidin-4-ones | Competitive | koreascience.krresearchgate.net |
| COX-2 | Pyrazolyl-thiazolidinones | Selective Inhibition | tandfonline.com |
| DNA Topoisomerase I | Thiazacridines | DNA Intercalation | nih.govnih.gov |
Modulation of Cellular Pathways and Signaling (e.g., NF-κB)
The biological effects of this compound derivatives often stem from their ability to modulate key cellular signaling pathways. One such critical pathway is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation and immune responses. nih.gov
The activation of the NF-κB pathway can be triggered by various stimuli, including reactive oxygen species (ROS) and pro-inflammatory cytokines. nih.gov This activation leads to the transcription of numerous genes involved in inflammation, including those encoding for matrix metalloproteinases (MMPs). nih.gov Certain 4-thiazolidinone derivatives have demonstrated the ability to reduce NF-κB levels in cells. nih.gov By inhibiting the NF-κB pathway, these compounds can lead to a downstream reduction in the expression of pro-inflammatory mediators, thereby interfering with the inflammatory cascade. nih.gov
In Silico Predictions of Biological Interaction Potential (e.g., QSTR, ADME for drug-like characteristics)
Computational methods play a crucial role in the design and development of novel thiazolidinone derivatives. In silico tools are widely used to predict the biological activity and pharmacokinetic properties of these compounds before their synthesis.
Quantitative Structure-Toxicity Relationship (QSTR): QSTR studies are employed to predict the potential toxicity of new chemical entities. For instance, the Toxicity Estimation Software Tool (T.E.S.T) has been used to assess the toxic nature of newly synthesized 1,3-thiazolidine-amide derivatives. citedrive.com
ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions: In silico ADME studies are essential for evaluating the drug-like characteristics of compounds. nih.govresearchgate.net These studies help in predicting parameters such as oral bioavailability and adherence to Lipinski's rule of five, which are critical for the development of orally active drugs. nih.govnih.govwisdomlib.org For example, in silico ADME studies of novel thiazolidin-2,4-dione derivatives have indicated that many of these compounds possess drug-like properties. nih.govresearchgate.net Molecular docking simulations are also frequently used to predict the binding interactions of thiazolidinone derivatives with their target proteins, providing insights into their potential efficacy. nih.govtandfonline.com
Table 3: In Silico Tools in Thiazolidinone Derivative Research
| In Silico Method | Purpose | Example Application | Reference |
|---|---|---|---|
| QSTR | Predict potential toxicity | Assessment of 1,3-thiazolidine-amide derivatives | citedrive.com |
| ADME Prediction | Evaluate drug-like characteristics | Analysis of novel thiazolidin-2,4-dione derivatives | nih.govresearchgate.net |
| Molecular Docking | Predict binding interactions with target proteins | Study of thiazolidinone derivatives with various enzymes | nih.govtandfonline.com |
Synthetic Utility and Future Directions in Chemical Research
1-(1,3-Thiazolidin-2-yl)propan-1-one as a Versatile Building Block in Organic Synthesis
The reactivity of the thiazolidine (B150603) ring and the ketone functional group makes this compound a valuable intermediate in organic synthesis. The thiazolidine moiety, a five-membered saturated ring containing both sulfur and nitrogen atoms, provides multiple sites for chemical modification. nih.gov The presence of the propan-1-one group further enhances its synthetic potential, allowing for a variety of chemical transformations.
Recent research has demonstrated that (1,3-Thiazolidin-2-ylidene)ketones, a class of compounds to which this compound belongs, are effective precursors for constructing more complex heterocyclic structures. These ketones can undergo cyclization reactions to yield functionalized pyrrolo[2,1-b] nih.govresearchgate.netthiazole and nih.govresearchgate.netthiazolo[3,2-a]pyridine derivatives.
Development of Novel Heterocyclic Systems Incorporating the Thiazolidine Ketone Moiety
The fusion of the this compound core with other cyclic structures has led to the development of novel heterocyclic systems with potential biological activities. The synthesis of these fused systems often involves multi-component reactions, which are praised for their efficiency and atom economy. nih.gov
One notable application is the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. These are achieved through a one-pot, five-component cascade reaction that utilizes a cyclic nitroketene N,S-acetal, among other reagents. nih.gov This approach highlights the ability of the thiazolidine scaffold to participate in complex annulation reactions, leading to the formation of intricate molecular architectures. nih.govresearchgate.net
Furthermore, the reaction of thiazolium azomethine ylides with activated vinyl sulfoxides provides an efficient pathway to polyfunctionalized pyrrolo[2,1-b] nih.govresearchgate.netthiazoles. nih.gov The versatility of the thiazolidine ketone moiety is also demonstrated in its use to create a variety of other heterocyclic derivatives, including those containing 1,2,3-triazole, pyrazole, and pyridine (B92270) rings. mdpi.comnih.gov
Advanced Applications in Chemical Biology Probe Design
While direct applications of this compound in chemical biology probe design are still an emerging area of research, the broader class of thiazolidine derivatives has shown considerable promise. nih.gov The structural characteristics of the thiazolidine ring make it an attractive scaffold for the design of molecules that can interact with biological targets.
The development of thiazolidine-based probes often involves modifying the core structure to include reporter groups or reactive moieties that can covalently bind to specific proteins or other biomolecules. The propan-1-one side chain of this compound offers a convenient handle for such functionalization. For instance, it can be derivatized to incorporate fluorophores, biotin (B1667282) tags, or photo-affinity labels.
Future Research Avenues and Challenges in Thiazolidine Chemistry
The field of thiazolidine chemistry, including the study of this compound, is ripe with opportunities for future exploration. A key challenge lies in the development of stereoselective synthetic methods to control the chirality of the thiazolidine ring, which is often crucial for biological activity.
Future research will likely focus on expanding the library of novel heterocyclic systems derived from this building block. This includes the exploration of new multi-component reactions and the use of innovative catalysts to achieve greater synthetic efficiency and diversity.
Another promising direction is the systematic investigation of the structure-activity relationships (SAR) of this compound derivatives. This will be essential for the rational design of new therapeutic agents and chemical probes with enhanced potency and selectivity. The development of multifunctional drugs and the improvement of their activity should be a central focus of this research. nih.gov
The exploration of "green" synthetic methodologies, such as solvent-free reactions and the use of recoverable catalysts, will also be a critical aspect of future research in this area, aiming to make the synthesis of these valuable compounds more sustainable and environmentally friendly. nih.gov
Q & A
Q. What crystallographic challenges arise in polymorphism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
